1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions . One common method involves the condensation of 2-aminophenol with an aldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid, followed by cyclization to form the benzoxazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino or benzoxazole moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions include oxides, amines, alcohols, and substituted benzoxazole derivatives .
Scientific Research Applications
1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the amino and ethanone substituents.
2-Aminobenzoxazole: Similar to 1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one but without the ethanone group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoxazole derivatives .
Properties
IUPAC Name |
1-(2-amino-1,3-benzoxazol-7-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5(12)6-3-2-4-7-8(6)13-9(10)11-7/h2-4H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOGVUIZHJFHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)N=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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